molecular formula C20H21N3O B2519625 2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine CAS No. 899972-41-9

2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine

Cat. No.: B2519625
CAS No.: 899972-41-9
M. Wt: 319.408
InChI Key: NZEJGHVOBBJWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine is a complex organic compound that features a morpholine ring substituted with a quinazoline derivative. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both morpholine and quinazoline moieties in its structure suggests a range of biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under inert atmosphere.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and pH conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted quinazolines with different functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine is unique due to the combination of the quinazoline and morpholine moieties in a single molecule. This dual functionality allows it to exhibit a broader range of biological activities compared to compounds with only one of these moieties .

Properties

IUPAC Name

2,6-dimethyl-4-(4-phenylquinazolin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-14-12-23(13-15(2)24-14)20-21-18-11-7-6-10-17(18)19(22-20)16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEJGHVOBBJWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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